3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole

Lipophilicity Drug Design Physicochemical Profiling

3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole (CAS 136295-82-4) is a 4-aryl-3,5-dimethylisoxazole bearing an ortho-nitrophenyl substituent. The compound has a molecular formula of C₁₁H₁₀N₂O₃, a molecular weight of 218.21 g/mol, a computed XLogP3-AA of 2.6, and a topological polar surface area (TPSA) of 71.9 Ų.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 136295-82-4
Cat. No. B175564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole
CAS136295-82-4
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C11H10N2O3/c1-7-11(8(2)16-12-7)9-5-3-4-6-10(9)13(14)15/h3-6H,1-2H3
InChIKeyWXAKYKMQCRNCEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole (CAS 136295-82-4): Procurement-Grade Identity and Structural Class Evidence


3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole (CAS 136295-82-4) is a 4-aryl-3,5-dimethylisoxazole bearing an ortho-nitrophenyl substituent [1]. The compound has a molecular formula of C₁₁H₁₀N₂O₃, a molecular weight of 218.21 g/mol, a computed XLogP3-AA of 2.6, and a topological polar surface area (TPSA) of 71.9 Ų [1]. It is primarily offered as a research chemical and synthetic building block, with commercial purity specifications typically ranging from 95% to 98% .

Why Generic Isoxazole Substitution Fails: The Ortho-Nitro Differentiation of CAS 136295-82-4


Within the 4-aryl-3,5-dimethylisoxazole family, positional isomerism of the nitro group on the aryl ring critically alters electronic, steric, and hydrogen-bonding properties. The ortho-nitro substitution in CAS 136295-82-4 creates a unique intramolecular steric environment and distinct electron-withdrawing profile compared to its para- and meta-nitro analogs (CAS 2155-98-8 and others), directly affecting reactivity in downstream transformations such as reduction, cross-coupling, and heterocycle–heterocycle rearrangements [1]. Generic substitution or selection based solely on the isoxazole scaffold ignores these quantifiable differences, which are essential for reproducible synthetic outcomes and structure–activity relationships [1].

Quantitative Differentiation of 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole Against Closest Analogs


Lipophilicity Modulation via Ortho-Nitro Substitution: XLogP3-AA Comparison

The ortho-nitro substitution in the target compound (CAS 136295-82-4) yields a computed XLogP3-AA of 2.6, compared to calculated values for the para-nitro isomer (CAS 2155-98-8) which typically cluster around 2.4–2.5 due to reduced internal hydrogen bonding with the isoxazole ring [1]. This difference, while modest, can shift the compound's suitability in fragment-based screening libraries where lipophilicity ranges are strictly controlled [1].

Lipophilicity Drug Design Physicochemical Profiling

Reactivity Differentiation in Palladium-Catalyzed Cross-Coupling: Ortho-Nitro vs. Para-Nitro

The 3,5-dimethyl-4-iodoisoxazole precursor (CAS 10557-85-4) is a common intermediate for synthesizing 4-aryl-isoxazoles via Suzuki-Miyaura coupling [1]. The ortho-nitro group in CAS 136295-82-4, when present on the aryl coupling partner, can influence reaction yields and selectivity. Reports on analogous systems indicate that ortho-substituted arylboronic acids can slow oxidative addition or alter transmetalation kinetics compared to para-substituted counterparts, occasionally reducing yields by 10–30% under identical conditions [1].

Cross-Coupling Suzuki-Miyaura Building Block Reactivity

Intramolecular Steric and Electronic Effects on Reduction Chemistry

The ortho-nitro group in CAS 136295-82-4 is positioned for potential intramolecular interactions with the isoxazole ring nitrogen, which can accelerate or decelerate catalytic hydrogenation compared to meta or para isomers. In related (2-nitrophenyl)isoxazole systems, palladium-on-carbon reduction leads directly to 4-aminoquinolines via chemoselective heterocyclization, a pathway not accessible to para-nitro analogs [1]. This unique reactivity profile means the ortho isomer cannot be substituted by other nitro-positional isomers for applications requiring downstream heterocycle–heterocycle transformations [1].

Nitro Reduction Steric Effects Synthetic Intermediate

Procurement-Relevant Application Scenarios for 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole


Synthesis of 4-Aminoquinoline Libraries via Ortho-Nitro-Specific Heterocyclization

The ortho-nitro positioning on the 4-aryl group of CAS 136295-82-4 uniquely enables a tandem reduction–cyclization cascade to generate 4-aminoquinoline derivatives, a privileged scaffold in antimalarial and kinase inhibitor research. This chemoselective transformation is not replicated by the para- or meta-nitro isomers, making this compound an essential building block for medicinal chemistry groups constructing heterocycle-fused libraries [1].

Physicochemical Property-Driven Fragment Library Design

With an XLogP3-AA of 2.6 and TPSA of 71.9 Ų, CAS 136295-82-4 occupies a specific region of drug-like chemical space that differs from its para isomer. Procurement of this specific ortho isomer is justified in fragment-based screening campaigns where precise control of lipophilicity and hydrogen-bonding capacity is required to map structure–activity relationships [1].

Cross-Coupling Optimization Studies with Sterically Hindered Aryl Partners

The ortho-substitution pattern serves as a model system for studying steric effects in palladium-catalyzed cross-coupling reactions. Researchers investigating ligand effects, solvent systems, or microwave-assisted conditions for challenging Suzuki-Miyaura couplings can use this compound to benchmark ortho-substrate reactivity against para- and meta-nitro analogs, generating datasets that inform catalyst selection and process scale-up [2].

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